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Introduction

The discovery of 3-iodo-L-thyronine, commonly known as triiodothyronine or T3, marked a
pivotal moment in our understanding of thyroid physiology and endocrinology. Initially
overshadowed by its precursor, thyroxine (T4), T3 was eventually recognized as the biologically
active form of thyroid hormone, profoundly influencing metabolism, growth, and development.
This guide provides a comprehensive overview of the discovery and history of T3, with a focus
on the key experiments, methodologies, and quantitative data that solidified its importance in
the scientific and medical communities.

The Pre-Discovery Era: A Focus on Thyroxine (T4)

Following the isolation of thyroxine (T4) in 1914 by Edward Calvin Kendall and the
determination of its structure by Charles Harington in 1926, it was widely believed to be the
sole active thyroid hormone. However, a series of observations, including the delayed onset of
action of T4 and its limited effects in vitro, led some researchers to question this dogma and
hypothesize the existence of a more potent, peripherally-generated active form.

The Landmark Discovery of 3-lodo-L-thyronine (T3)

The early 1950s witnessed the groundbreaking discovery of T3 by two independent research
groups, a testament to the burgeoning field of biochemistry and the application of novel
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analytical techniques.

The Pioneers: Rosalind Pitt-Rivers and Jack Gross

At the National Institute for Medical Research in London, biochemist Rosalind Pitt-Rivers and
Canadian endocrinologist Jack Gross embarked on a series of experiments to identify unknown
iodine-containing compounds in the plasma. Their collaboration, though brief, was intensely
productive and ultimately led to the seminal discovery of T3.

The Key Experiment: Two-Dimensional Paper
Chromatography

A crucial technique employed by Gross and Pitt-Rivers was two-dimensional paper
chromatography, a method that allowed for the separation of complex mixtures of similar
compounds. By using radioactive iodine (*3!l) as a tracer, they were able to visualize and
identify minute quantities of iodinated compounds in plasma extracts.

Experimental Protocol: Two-Dimensional Paper
Chromatography (Reconstructed)

While the exact, detailed protocol from their 1952 publication is not readily available, a
reconstruction based on common practices of the era is presented below:

1. Sample Preparation:
e Plasma samples were obtained from patients treated with radioactive iodine (311).

e Proteins were precipitated, and the supernatant containing iodinated amino acids was
extracted, likely using an organic solvent like n-butanol.

2. Chromatographic Separation:
o Stationary Phase: Whatman No. 1 filter paper was commonly used.
» Mobile Phase (Solvent Systems): A two-dimensional separation was performed.

o First Dimension: An alkaline solvent system, such as collidine-ammonia or butanol-
dioxane-ammonia, was likely used.
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o Second Dimension: After drying the paper, it was rotated 90 degrees and run in an acidic
solvent system, such as butanol-acetic acid-water.

o Development: The chromatogram was developed in a sealed tank to ensure solvent
saturation of the atmosphere.

3. Visualization:

e The dried chromatogram was placed on X-ray film (autoradiography) to detect the
radioactive spots corresponding to 131l-labeled compounds.

e The positions of the unknown spots were compared to those of known standards, including
synthetic T4 and, eventually, synthetic T3.

This meticulous technique revealed a previously unidentified radioactive spot, which they
termed "Unknown 1," that was consistently present in the plasma of euthyroid and hyperthyroid
individuals. In their landmark 1952 paper published in The Lancet, Gross and Pitt-Rivers
identified this compound as 3:5:3'-L-triiodothyronine.

Concurrent Discovery by Jean Roche's Group

Simultaneously, a research group in Paris led by Jean Roche independently identified T3 in
thyroid gland hydrolysates, providing further evidence for its existence and synthesis within the
thyroid.

Establishing the Biological Significance of T3

The mere identification of a new compound was not sufficient; its biological activity had to be
determined. Gross and Pitt-Rivers, in a subsequent 1953 publication in the Biochemical
Journal, detailed their investigations into the physiological effects of T3.

The Goiter Prevention Assay

A key in vivo experiment used to assess the potency of thyroid hormones was the goiter
prevention assay in rats. This assay measures the ability of a substance to suppress the
enlargement of the thyroid gland (goiter) induced by an antithyroid drug.
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Experimental Protocol: Goiter Prevention Assay
(Reconstructed)

1. Animal Model:

e Young male rats were used.

e The rats were fed a low-iodine diet to enhance their sensitivity to goitrogens.
2. Goiter Induction:

e A goitrogen, such as thiouracil or propylthiouracil (PTU), was administered in the drinking
water or feed. This blocks the synthesis of thyroid hormones, leading to increased secretion
of Thyroid-Stimulating Hormone (TSH) from the pituitary gland, which in turn causes thyroid
enlargement.

3. Treatment:

 Different groups of rats received daily injections of either a control solution, L-thyroxine (T4),
or the newly discovered L-triiodothyronine (T3) at various doses.

4. Endpoint Measurement:

o After a set period (e.g., 10-14 days), the rats were euthanized, and their thyroid glands were
dissected and weighed.

e The degree of goiter suppression was determined by comparing the thyroid weights of the
hormone-treated groups to the control group that only received the goitrogen.

The results of these assays were striking. Gross and Pitt-Rivers found that T3 was significantly
more potent than T4 in suppressing goiter formation.

Quantitative Comparison of T3 and T4 Potency

The goiter prevention assay and subsequent studies provided the first quantitative data on the
relative biological potency of T3 and T4.
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L-Triiodothyronine

Parameter L-Thyroxine (T4) (T3) Reference(s)
Relative Potency 1 ~3-5 times more

(Goiter Prevention) potent

Half-life in Rats ~12-24 hours ~6 hours

Half-life in Humans ~5-7 days ~1 day

These findings led to the revolutionary conclusion that T4 acts primarily as a prohormone, with
T3 being the principal active form of thyroid hormone at the cellular level.

Mechanism of Action: From Circulation to Gene
Regulation

Subsequent research elucidated the intricate pathway through which T3 exerts its effects, from
its transport in the bloodstream to its interaction with nuclear receptors.

Transport and Peripheral Conversion

Both T3 and T4 are transported in the blood bound to plasma proteins, primarily thyroxine-
binding globulin (TBG). However, the majority of circulating T3 (around 80%) is not secreted
directly from the thyroid gland but is instead produced in peripheral tissues through the
enzymatic removal of an iodine atom from T4. This conversion is catalyzed by a family of
enzymes called iodothyronine deiodinases.

lodothyronine Deiodinases

There are three main types of deiodinases (D1, D2, and D3), which are selenoenzymes that
play a crucial role in regulating the local and systemic availability of active thyroid hormone.

e Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 is responsible
for the majority of circulating T3 production. It can deiodinate both the outer and inner rings
of iodothyronines.

o Type 2 Deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose
tissue, D2 is crucial for providing a local supply of T3. It exclusively catalyzes outer ring
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deiodination.

o Type 3 Deiodinase (D3): This enzyme inactivates thyroid hormones by removing an iodine
atom from the inner ring, converting T4 to reverse T3 (rT3) and T3 to T2.

Kinetic Properties of Type 1 Deiodinase (D1)

Vmax (pmol/mg

Substrate Km (uM) S
protein/min)

(T3 ~0.5 ~150

T4 ~2.5 ~20

T3 ~2.5 ~25

Note: Kinetic parameters can vary depending on the experimental conditions.

Thyroid Hormone Receptors

The ultimate action of T3 is mediated by its binding to nuclear thyroid hormone receptors (TRS),
which are members of the steroid/thyroid hormone receptor superfamily of transcription factors.

indi ffinity of T3 and hvroid

. Dissociation . o
Ligand Relative Affinity Reference(s)
Constant (Kd)

L-Triiodothyronine 10-15 times higher
~0.1-1nM

(T3) than T4

L-Thyroxine (T4) ~1-10nM 1

The significantly higher binding affinity of T3 for its receptors explains its greater biological
potency compared to T4.

Experimental Protocol: Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

1. Receptor Preparation:
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e Nuclear extracts containing thyroid hormone receptors are prepared from target tissues (e.qg.,
liver, pituitary) or from cells engineered to express specific TR isoforms.

2. Assay Components:
o Radioligand: A radioactive form of T3 (e.qg., [*?°1]T3) is used.

o Unlabeled Ligand (Competitor): Non-radioactive T3 and T4 are used at increasing
concentrations.

o Assay Buffer: A buffer solution that maintains the stability and binding activity of the
receptors.

3. Incubation:

e The receptor preparation is incubated with a fixed concentration of the radioligand and
varying concentrations of the unlabeled competitor.

4. Separation of Bound and Free Radioligand:

» The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound
radioligand. Unbound radioligand passes through the filter.

5. Quantification:
e The radioactivity retained on the filters is measured using a gamma counter.
6. Data Analysis:

o The amount of radioligand bound decreases as the concentration of the unlabeled
competitor increases. This data is used to calculate the IC50 (the concentration of competitor
that inhibits 50% of radioligand binding), from which the dissociation constant (Kd) can be
derived.

Signaling Pathway

The binding of T3 to its nuclear receptor initiates a cascade of events that ultimately alters gene
expression.
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Caption: Cellular mechanism of thyroid hormone action.

Conclusion

The discovery of 3-iodo-L-thyronine was a paradigm shift in thyroid biology. The pioneering
work of Rosalind Pitt-Rivers, Jack Gross, and their contemporaries, utilizing innovative
techniques like paper chromatography and radioisotope tracing, unveiled the true nature of
thyroid hormone action. Their findings established T3 as the primary biologically active
hormone and laid the foundation for our current understanding of thyroid hormone metabolism,
transport, and signaling. This in-depth historical and technical overview serves as a valuable
resource for researchers and professionals in the field, highlighting the elegant experiments
and quantitative data that continue to underpin our knowledge of this vital endocrine system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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